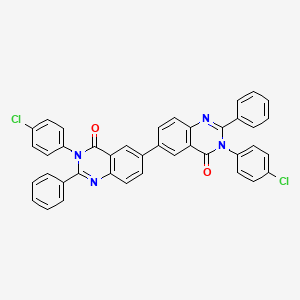
4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthesis of 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves several steps. One common synthetic route includes the following reactions:
Nitration of Aniline: Start with aniline and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 2,4-dinitroaniline.
Hydrazinolysis: React 2,4-dinitroaniline with hydrazine hydrate to form 4-(2,4-dinitrophenyl)hydrazine.
Sulfonation: Introduce the methylsulfonyl group by reacting 4-(2,4-dinitrophenyl)hydrazine with methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Substitution: The hydrazine moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Nitration: Nitric acid and sulfuric acid.
Hydrazinolysis: Hydrazine hydrate.
Sulfonation: Methanesulfonyl chloride.
Major Products: The major product is 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine itself.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
While 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, similar compounds include other hydrazine derivatives and nitro-substituted piperazines.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C12H16N4O6S |
|---|---|
Poids moléculaire |
344.35 g/mol |
Nom IUPAC |
4-(2,4-dinitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16N4O6S/c1-9-8-13(5-6-14(9)23(2,21)22)11-4-3-10(15(17)18)7-12(11)16(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
Clé InChI |
YWSCLABMYGIFBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole](/img/structure/B11099040.png)
![2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11099046.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099057.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11099062.png)
![Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate](/img/structure/B11099065.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11099073.png)
![ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11099086.png)
![N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099094.png)
![N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide](/img/structure/B11099096.png)
![(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11099100.png)
-lambda~5~-phosphane](/img/structure/B11099103.png)

![(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11099110.png)
